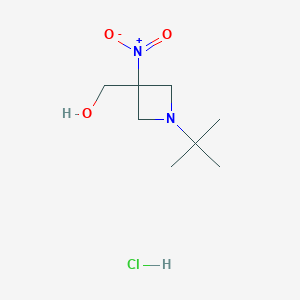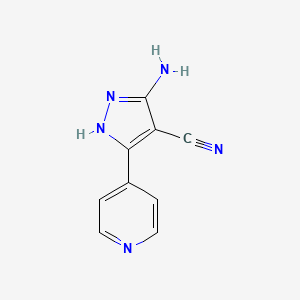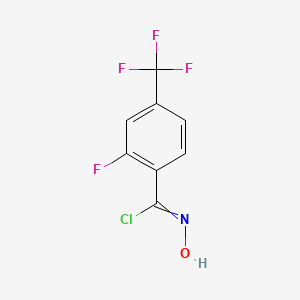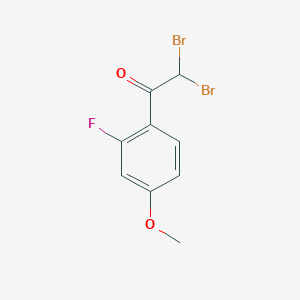
2,2-Dibromo-1-(2-fluoro-4-methoxyphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32899595 is a chemical compound with unique properties that have garnered significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32899595 involves several steps, each requiring specific reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
Industrial production of MFCD32899595 involves scaling up the laboratory synthesis methods to produce the compound in large quantities. This process often requires optimization of reaction conditions to ensure cost-effectiveness and efficiency. The use of advanced technologies and equipment is essential to maintain the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
MFCD32899595 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions
The common reagents used in the reactions involving MFCD32899595 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of MFCD32899595 depend on the specific reagents and conditions used. These products are often characterized by their unique chemical and physical properties, which are essential for their applications in various fields.
Scientific Research Applications
MFCD32899595 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a catalyst in industrial processes.
Biology: MFCD32899595 is studied for its potential biological activities, including its effects on cellular processes and its use as a tool in molecular biology research.
Medicine: The compound is investigated for its potential therapeutic applications, including its use in drug development and as a diagnostic tool.
Industry: MFCD32899595 is used in the production of various industrial products, including polymers, coatings, and specialty chemicals.
Mechanism of Action
The mechanism of action of MFCD32899595 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The detailed understanding of its mechanism of action is essential for developing new applications and improving existing ones.
Properties
Molecular Formula |
C9H7Br2FO2 |
|---|---|
Molecular Weight |
325.96 g/mol |
IUPAC Name |
2,2-dibromo-1-(2-fluoro-4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H7Br2FO2/c1-14-5-2-3-6(7(12)4-5)8(13)9(10)11/h2-4,9H,1H3 |
InChI Key |
KFDCXPGYWAZKNP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C(Br)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


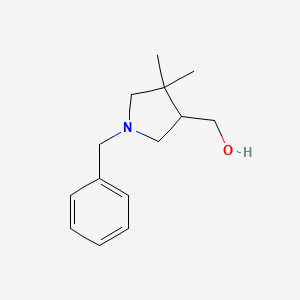
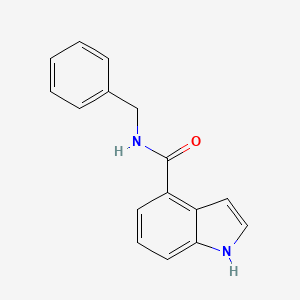
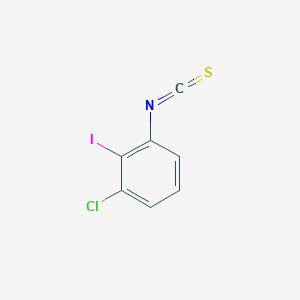
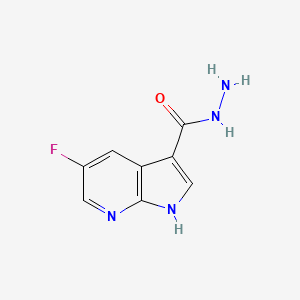
![2-(2,2,2-Trifluoroacetyl)-2-azaspiro[3.5]nonan-5-one](/img/structure/B13690580.png)

![3-[4-(1-Boc-4-piperidyl)phenyl]piperidine-2,6-dione](/img/structure/B13690597.png)
![2-(3-Pyrrolidinyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13690608.png)
![2,4-Dimethyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B13690620.png)

![3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid](/img/structure/B13690632.png)
